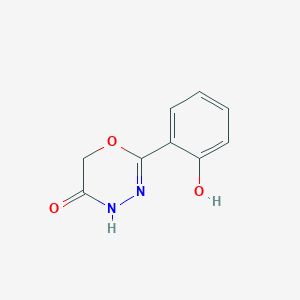

2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts used, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis

This involves the study of properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include a study of its spectroscopic properties .Scientific Research Applications

Antimicrobial and Antioxidant Properties

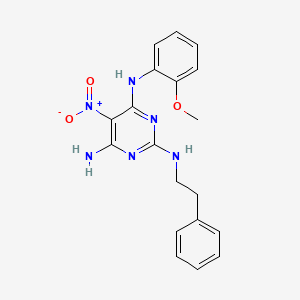

The oxadiazinanones, including compounds closely related to 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one, have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activity. These compounds have shown significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, highlighting their potential as antimicrobial agents. Compound 7, in particular, exhibited high inhibition, comparable to standard antibiotic drugs Ciprofloxacin and Amphotericin B. The antibacterial activity was further supported by in silico docking studies, predicting active sites and interactions with microbial enzymes (Parveen et al., 2012).

Chemosensory Applications

2-(2-Hydroxyphenyl)-5-phenyl-1,3,4-oxadiazole and its derivatives have been used as anion fluorescent and colorimetric chemosensors with high selectivity for H2PO4- and F- over other anions. This selectivity is crucial for environmental monitoring and the detection of specific anions in chemical processes, offering a promising approach for the development of new sensory materials (Tong et al., 2003).

Synthesis and Structural Characterization

Research has focused on the synthesis of novel 1,3,4-oxadiazole derivatives for various applications, including the development of new chiral auxiliaries derived from norephedrine and acetone. These compounds have been applied in asymmetric synthesis, demonstrating the versatility and utility of the 1,3,4-oxadiazole moiety in organic synthesis and the development of new materials with specific chiral properties (Hitchcock et al., 2004).

Application in Organic Light Emitting Diodes (OLEDs)

Metal chelates with 2-hydroxyphenyloxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs) as photo and electroluminescent materials. The introduction of long-chain alkyl substituents in the oxadiazole moiety has been shown to increase the solubility of these compounds in organic media, facilitating the application of modern, high-performance, and low-cost technologies such as spin-coating or ink-jet printing in OLED production (Beldovskaya et al., 2014).

Anticancer Research

A series of 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their in vitro anticancer activity. Several compounds from this series were found to display high anticancer activity in primary assays and were selected for further screening against a 60-cell panel, showing non-selective broad-spectrum activity against all cancer cell lines. This research identifies these compounds as promising lead compounds for further development in anticancer therapy (Aboraia et al., 2006).

Mechanism of Action

Target of Action

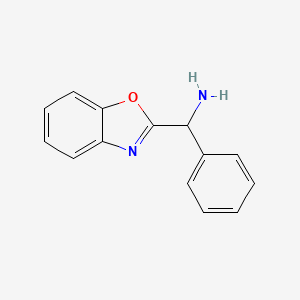

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties .

Mode of Action

It’s worth noting that similar compounds, such as 2-(2′-hydroxyphenyl) benzoxazole (hbo) derivatives, exhibit a special fluorescence phenomenon known as double fluorescence . This involves different decay pathways from the upper excited-state, including internal conversion through vibrational relaxation and conical intersection .

Biochemical Pathways

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their effect on upper excited states on double fluorescence .

Pharmacokinetics

Similar compounds like 2-(2′-hydroxyphenyl) benzoxazole derivatives have been studied for their fluorescence properties , which could potentially impact their bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one. For instance, similar compounds like 5′-(para-R-Phenylene)vinylene-2-(2′-hydroxyphenyl)benzoxazole (PVHBO) have been found to exhibit different emission properties depending on the environmental conditions . The emission of a PVHBO can be driven into the spectral regions of blue, green, and, in a couple of cases, orange or red, depending on the environmental factors .

Safety and Hazards

properties

IUPAC Name |

2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-7-4-2-1-3-6(7)9-11-10-8(13)5-14-9/h1-4,12H,5H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZQZDBOKWVLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NN=C(O1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2916531.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]-1-ethanamine-hydrabromide](/img/structure/B2916533.png)

![(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2916535.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)

![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)

![9-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2916551.png)